2-Cyclobutyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its molecular formula is , and it has a molecular weight of 167.17 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals, including inhibitors and anticancer agents .
The synthesis of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutyl derivatives with isocyanates or carbonyl compounds to form the oxazole ring.
Technical Details:
The structure of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid features a cyclobutyl group attached to an oxazole ring with a carboxylic acid functional group at the 4-position. The structural representation can be denoted as follows:
This indicates that the compound possesses a cyclic structure with distinct functional groups contributing to its chemical properties .
2-Cyclobutyl-1,3-oxazole-4-carboxylic acid can participate in various chemical reactions, including:
Technical Details:
The mechanism of action for 2-cyclobutyl-1,3-oxazole-4-carboxylic acid primarily revolves around its role as a precursor in synthesizing biologically active compounds. The oxazole ring can interact with biological targets through hydrogen bonding and π-stacking interactions.
Research indicates that derivatives of oxazole compounds often exhibit significant biological activities such as antimicrobial and anticancer properties . The specific interactions depend on the substituents present on the oxazole ring and their spatial orientation.
Relevant data from suppliers indicate that this compound has a purity level of at least 95%, confirming its suitability for research applications .
2-Cyclobutyl-1,3-oxazole-4-carboxylic acid is utilized primarily in:
The ongoing research into this compound highlights its versatility and importance in advancing medicinal chemistry and related fields.
The 1,3-oxazole ring—a five-membered heterocycle featuring oxygen (O1) and nitrogen (N3) atoms—serves as a privileged scaffold in medicinal chemistry due to its balanced physiochemical properties and versatile drug-target interactions. This moiety exhibits moderate aromaticity arising from π-electron delocalization, which enhances metabolic stability compared to non-aromatic rings. Its weakly basic nitrogen (pKa ~0.8–1.5) allows for pH-dependent solubility modulation, while the oxygen atom participates in hydrogen bonding and dipole-dipole interactions with biological targets [7]. The 2-, 4-, and 5-positions of the oxazole ring accommodate diverse substituents, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. For example, cyclobutyl substitution at C-2 introduces significant conformational constraints due to the ring’s high strain energy (~27 kcal/mol). This rigidifies molecular geometry, reduces entropic penalties upon target binding, and enhances selectivity [9].
Notable drug derivatives include the anti-inflammatory agent Oxaprozin (4,5-diphenyl oxazole), the antiviral Pleconaril (oxazole-containing capsid inhibitor), and the antidiabetic Aleglitazar [7]. The cyclobutyl-oxazole motif specifically enhances membrane permeability through controlled lipophilicity (LogP typically 1.5–2.5) and moderate polar surface area. This is exemplified by 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which exhibit sub-micromolar activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 0.14 µM) due to optimized target engagement in mycobacterial enzymes [1].
Compound Name | Biological Target | Key Activity Metric | Reference |
---|---|---|---|
Compound 8 (Thiourea derivative) | M. tuberculosis H37Rv | MIC = 0.14 µM; 2.5× > isoniazid | [1] |
2-Cyclobutyl-N-[1-(oxan-4-yl)piperidin-4-yl]-1,3-oxazole-4-carboxamide | δ-opioid receptor | High-affinity ligand | [5] |
2-Cyclobutyloxazole-4-carbonyl-substituted dipeptides | Protease-activated receptor 2 (PAR2) | Affecters of inflammatory signaling | [10] |
Cyclobutyl-oxazole synthesis evolved from early cyclization strategies, such as the Robinson-Gabriel reaction (dehydration of α-acylamino ketones) and the Fischer oxazole synthesis (condensation of cyanohydrins with aldehydes) [7]. These methods faced limitations in regioselectivity and functional group tolerance, particularly for sterically demanding cyclobutyl groups. The 2000s witnessed advances in cross-coupling and multicomponent reactions enabling direct cyclobutyl incorporation. A landmark development was the van Leusen oxazole synthesis, which employed TosMIC (p-tolylsulfonylmethyl isocyanide) with aldehydes under basic conditions to furnish 4,5-disubstituted oxazoles . Cyclobutyl aldehydes could be utilized, but yields remained modest (<50%) due to ring strain-induced side reactions.
The 2010s introduced catalytic methods for greater efficiency:
Era | Method | Cyclobutyl Incorporation Strategy | Limitation |
---|---|---|---|
1980s–2000s | Fischer synthesis | Cyclobutyl cyanohydrin + aldehydes | Low yields (30–40%) |
2010s | Van Leusen in ionic liquids | Cyclobutyl aldehydes + TosMIC | Medium yields (50–70%) |
2020s | Ni-catalyzed Suzuki coupling | Cyclobutyl boronic acids + bromooxazoles | Protodeboronation issues |
This compound serves as a multifunctional building block in drug design, leveraging its carboxylic acid group for direct target interactions or bioisosteric replacement. The C4-carboxy moiety deprotonates to a carboxylate anion (pKa ~3.5), forming salt bridges with basic residues (e.g., lysine, arginine) in enzymatic pockets. In δ-opioid receptor ligands, it replaces traditional tertiary amines, reducing off-target CNS effects while maintaining nanomolar affinity [5]. As a bioisostere, it mimics carboxylic acids (e.g., in angiotensin II receptor blockers) but with superior metabolic stability due to resistance to esterase hydrolysis. The oxazole ring’s nitrogen can also engage in π-stacking with aromatic amino acids, enhancing binding entropy [4].
Key derivatization strategies include:
The cyclobutyl group’s role extends beyond steric constraint; its strain-release energy (~27 kcal/mol) can drive "molecular spring" effects in protease inhibitors. For example, in hepatitis C virus (HCV) NS3 protease inhibitors, cyclobutyl-oxazoles induce conformational strain upon binding, disrupting the enzyme’s catalytic triad [4] [9]. This principle is leveraged in telaprevir analogs, where cyclobutyl-oxazole carboxylates achieve IC₅₀ values <10 nM.
Carboxylic Acid Isostere | Relative Potency (vs. COOH) | Advantages | Example Drug | |
---|---|---|---|---|
1,2,4-Oxadiazole | 1.2× | Enhanced metabolic stability | Oxolamine (cough suppressant) | |
Tetrazole | 10× | Lower pKa, improved membrane flux | Losartan (antihypertensive) | |
1,3-Oxazole-4-carboxylic acid | 2.5× | Balanced lipophilicity (LogP ~1.5) | 2-Cyclobutyloxazole-4-carboxylic acid derivatives | [4] [8] |
Future directions focus on sp³-enriched fragment libraries, where cyclobutyl-oxazole carboxylates address "flatness" in screening compounds. Their Fsp³ index (0.5–0.7) improves solubility and reduces protein aggregation, as evidenced in PAR2 affecters for inflammation [10]. Additionally, bicyclobutane-oxazole hybrids (e.g., from [2.2.0]-fused systems) exploit hyperstrain (>64 kcal/mol) for irreversible kinase inhibition—a frontier in targeted oncology therapeutics [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7